Molidustat Sodium

Description

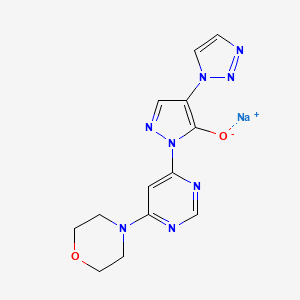

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRQLKYGGSWDNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N8NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375799-59-9 | |

| Record name | Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLIDUSTAT SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molidustat Sodium mechanism of action in renal anemia

An In-depth Technical Guide on the Core Mechanism of Action of Molidustat Sodium in Renal Anemia

Executive Summary

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) by the failing kidneys. This compound (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, representing a novel therapeutic class for treating renal anemia.[1][2] By inhibiting HIF-PH, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of Hypoxia-Inducible Factors (HIFs).[3][4] This stabilization triggers a coordinated physiological response that includes increased endogenous EPO production and improved iron metabolism, ultimately stimulating erythropoiesis and correcting anemia.[5][6] This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, and key experimental methodologies related to Molidustat.

Core Mechanism of Action: HIF-PH Inhibition

The central mechanism of Molidustat revolves around the modulation of the HIF signaling pathway, a master regulator of the cellular response to oxygen availability.

The HIF Pathway in Normoxia and Hypoxia

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized but rapidly degraded. Specific prolyl residues on HIF-α are hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes, also known as prolyl hydroxylase domain enzymes (PHDs).[4][7] These enzymes require oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-substrates.[6][7] The hydroxylation of HIF-α allows it to be recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4][8] This complex tags HIF-α with ubiquitin, targeting it for immediate degradation by the proteasome.[4]

In hypoxic conditions, the lack of molecular oxygen limits the activity of HIF-PH enzymes.[3] As a result, HIF-α is not hydroxylated and escapes degradation, allowing it to accumulate in the cytoplasm.[7] Stabilized HIF-α then translocates to the nucleus and forms a heterodimer with its constitutively expressed partner, HIF-β (also known as ARNT).[4] This HIF-α/β complex binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][9]

Molidustat's Role in Mimicking Hypoxia

Molidustat functions as a competitive inhibitor of HIF-PH, binding to the active site and preventing the hydroxylation of HIF-α even in the presence of normal oxygen levels.[3][8] This pharmacological inhibition effectively mimics a state of hypoxia.[10] The key downstream consequences are:

-

Increased Endogenous Erythropoietin (EPO) Production : The primary target gene of the HIF complex relevant to anemia is EPO. Activation of EPO gene transcription, predominantly in the renal interstitial fibroblasts of the kidney, leads to increased synthesis and secretion of EPO.[3][10][11] This rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, increasing red blood cell production.[3] Unlike treatment with recombinant human EPO (rhEPO), Molidustat induces endogenous EPO levels that tend to remain within the normal physiological range.[10][12]

-

Improved Iron Metabolism and Availability : The HIF pathway also upregulates genes involved in iron absorption, mobilization, and utilization, which are essential for effective erythropoiesis.[4][13] HIF activation has been shown to decrease the expression of hepcidin, the main regulator of iron homeostasis.[4][13] Lower hepcidin levels lead to increased iron efflux from stores and enhanced intestinal iron absorption, making more iron available for incorporation into hemoglobin.[13]

References

- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease [mdpi.com]

- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 11. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Molidustat Sodium: A Technical Guide to the Discovery and Development of a Novel HIF-PH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Molidustat Sodium (BAY 85-3934), a novel small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia.

Introduction: Addressing the Unmet Need in Renal Anemia

Anemia is a common and serious complication of chronic kidney disease (CKD), primarily caused by deficient production of erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been treatment with recombinant human EPO and other erythropoiesis-stimulating agents (ESAs). However, ESAs have limitations, including the need for parenteral administration and potential associations with cardiovascular events.

The discovery of the HIF pathway and its role in regulating endogenous EPO production has opened a new therapeutic avenue. This compound is an orally administered HIF-PH inhibitor that stabilizes HIF, leading to a physiological increase in endogenous EPO production and subsequent erythropoiesis.

Discovery and Lead Optimization

The journey to Molidustat began with a high-throughput screening (HTS) of Bayer's corporate compound library to identify inhibitors of HIF-prolyl hydroxylases. This screening identified a promising hit compound, BAY-908. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of Molidustat (BAY 85-3934).

Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, HIF-PH activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, including the EPO gene, to stimulate their transcription.

Molidustat mimics a hypoxic state by competitively inhibiting HIF-PH enzymes, thereby preventing the degradation of HIF-α even in the presence of normal oxygen levels. This leads to the stabilization of HIF-α and the subsequent transcription of EPO and other genes involved in erythropoiesis.

Molidustat Sodium: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Molidustat Sodium (BAY 85-3934), a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Molidustat is a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD)[1][2][3]. By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization of HIF-α and subsequent transcription of hypoxia-inducible genes, including erythropoietin (EPO), which stimulates red blood cell production[1][3][4]. This document details the key structural modifications of the Molidustat core, their impact on inhibitory activity, and the experimental methodologies used in these pivotal studies.

Core Structure and Mechanism of Action

Molidustat belongs to a class of 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one derivatives[1]. The core scaffold was identified through high-throughput screening, with the initial hit being BAY-908[1]. The mechanism of action revolves around the inhibition of HIF-prolyl hydroxylases (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases[4][5]. Under normoxic conditions, these enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and proteasomal degradation. By inhibiting these enzymes, Molidustat allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β, initiating the transcription of target genes[4].

The HIF-1α Signaling Pathway

The following diagram illustrates the HIF-1α signaling pathway and the point of intervention for Molidustat.

Caption: HIF-1α signaling pathway under normoxia and hypoxia/Molidustat inhibition.

Structure-Activity Relationship (SAR) Studies

The development of Molidustat from the initial screening hit, BAY-908, involved systematic modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties. The key areas of modification were the pyrazolone core, the "left-hand side" (LHS) heteroaryl ring, and the "right-hand side" (RHS) heteroaryl ring.

SAR of the Pyrazolone Core Moiety

Modifications to the central pyrazolone ring generally led to a significant decrease in inhibitory activity, indicating a steep SAR for this part of the molecule.

| Compound | Modification | PHD1 IC50 (µM) |

| 1 (BAY-908) | Pyrazolone | 0.43 |

| 3 | 5-Methyl-pyrazolone | 3.5 |

| 4 | 1,2,3-Triazol-4-one | 24 |

| 5 | Pyrazole-3-thione | 7.5 |

| 6 | 3-Amino-pyrazole | >50 |

| Data sourced from[1] |

SAR of the "Left-Hand Side" (LHS) Heteroaryl Ring

The LHS of the molecule was extensively explored to improve potency and metabolic stability.

| Compound | LHS Moiety | PHD1 IC50 (µM) |

| 1 (BAY-908) | Pyridin-3-yl | 0.43 |

| 16 | Pyridin-2-yl | 0.28 |

| 17 | Pyridin-4-yl | 0.53 |

| 26 | Imidazol-1-yl | 0.17 |

| 34 | 6-Cyano-pyridin-3-yl | 0.04 |

| 35 | 5-Cyano-pyridin-3-yl | 1.0 |

| 44 | Imidazol-1-yl | 0.5 |

| 45 (Molidustat) | 1,2,3-Triazol-1-yl | 0.49 |

| Data sourced from[1] |

The introduction of a cyano group at the 6-position of the pyridine ring (compound 34 ) led to a significant increase in potency, possibly due to enhanced electrostatic interactions with Arg383 in the active site[1]. However, shifting the cyano group to the 5-position (compound 35 ) resulted in a tenfold drop in activity[1]. Ultimately, a 1,2,3-triazole ring was selected for the LHS of Molidustat, providing a good balance of potency and other drug-like properties.

SAR of the "Right-Hand Side" (RHS) Heteroaryl Ring

The RHS was modified to improve solubility and pharmacokinetic properties.

| Compound | RHS Moiety | PHD1 IC50 (µM) |

| 1 (BAY-908) | Pyridin-2-yl | 0.43 |

| 40 | 6-Morpholinyl-pyridin-3-yl | 0.18 |

| 41 | 6-(4-Methylpiperazin-1-yl)-pyridin-3-yl | 0.14 |

| 44 | 6-Piperidinyl-pyrimidin-4-yl | 0.5 |

| 45 (Molidustat) | 6-Morpholinyl-pyrimidin-4-yl | 0.49 |

| Data sourced from[1] |

The introduction of a morpholinyl-substituted pyrimidine on the RHS (compound 45 , Molidustat) resulted in a compound with favorable potency, solubility, and in vivo efficacy[1].

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the SAR studies of Molidustat.

HIF-PH Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant human HIF-PH enzymes. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Caption: Workflow for a typical HIF-PH TR-FRET inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 are used. The substrate is a synthetic peptide corresponding to a segment of HIF-1α (e.g., amino acids 556-574) that is biotinylated.

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., 20 mM Tris, pH 7.5, 5 mM KCl, 1.5 mM MgCl2) containing the PHD enzyme, the biotinylated HIF-1α peptide, and cofactors: 2-oxoglutarate (e.g., 20 µM), FeSO4 (e.g., 10 µM), and ascorbate (e.g., 2 mM).

-

Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at room temperature for a defined period.

-

Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled antibody that specifically recognizes the hydroxylated proline residue and streptavidin-allophycocyanin (SA-APC) which binds to the biotinylated peptide. If the peptide is hydroxylated, the antibody and streptavidin are brought into close proximity, allowing for a FRET signal to be generated upon excitation.

-

Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

HIF-Reporter Cell-Based Assay

This assay measures the ability of a compound to stabilize endogenous HIF-α and induce the transcription of a reporter gene under the control of a hypoxia-responsive element (HRE).

Methodology:

-

Cell Line: A human cell line (e.g., HeLa or Hep3B) is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) driven by an HRE-containing promoter.

-

Cell Culture and Treatment: The cells are cultured under standard conditions and then treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for HIF-α stabilization and reporter gene expression.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to cell viability (e.g., using an MTT assay), and EC50 values are determined from the dose-response curves.

In Vivo Efficacy Studies in Rats

These studies assess the ability of a compound to stimulate EPO production and erythropoiesis in an animal model.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: The test compound is administered orally at various doses.

-

Blood Sampling: Blood samples are collected at different time points after administration.

-

EPO Measurement: Plasma EPO levels are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Hematological Analysis: Red blood cell count, hemoglobin levels, and reticulocyte count are measured to assess the erythropoietic response.

-

Data Analysis: The dose-dependent effects on EPO production and hematological parameters are evaluated.

Conclusion

The SAR studies of Molidustat have successfully identified a potent and orally bioavailable inhibitor of HIF-PH enzymes. The key structural features contributing to its activity include the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one core, a 1,2,3-triazole as the LHS heteroaryl ring, and a morpholinyl-substituted pyrimidine as the RHS heteroaryl ring. These extensive SAR investigations, supported by robust in vitro and in vivo assays, have culminated in a promising clinical candidate for the treatment of renal anemia. The detailed understanding of Molidustat's SAR provides a valuable framework for the future design of novel HIF-PH inhibitors.

References

- 1. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Molidustat Sodium

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Molidustat Sodium

Introduction

This compound is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] It is under development for the treatment of anemia associated with chronic kidney disease (CKD).[1][3][4] By inhibiting HIF-PH, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of HIFs. This in turn stimulates the production of endogenous erythropoietin (EPO) and subsequent erythropoiesis.[1][2] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of Molidustat has been characterized in healthy male participants through various clinical studies, including mass balance and absolute bioavailability assessments.[5]

Absorption

Molidustat is rapidly absorbed following oral administration. In a study with a polyethylene glycol (PEG)-based solution, the median time to reach maximum plasma concentration (tmax) ranged from 0.25 to 0.75 hours.[5] Another study using an oral solution reported a median tmax of 0.375 hours.[5] The absolute bioavailability of a 50 mg oral immediate-release tablet was determined to be 59.0%.[5]

Distribution

Following absorption, Molidustat-related radioactivity is predominantly found in plasma rather than red blood cells.[5] After intravenous administration, the volume of distribution at steady state (Vss) was observed to be between 39.3 L and 50.0 L.[5]

Metabolism

The primary metabolic pathway for Molidustat is N-glucuronidation, which produces the major, pharmacologically inactive metabolite M-1.[2][5] This metabolite is the dominant component in plasma, accounting for 80.2% of the area under the concentration-time curve (AUC) for total radioactivity.[5][6]

Excretion

Molidustat and its metabolites are primarily excreted via the kidneys.[5] In a mass balance study, the total recovery of administered radioactivity was 97.0%, with 90.7% being excreted renally.[5][6] The majority of the excreted substance is the M-1 metabolite, which accounts for approximately 85% of the dose found in urine.[5][6] Only small amounts of unchanged Molidustat are found in the urine (~4%) and feces (~6%).[5][6] The apparent terminal half-life (t½) after oral administration is approximately 10.1 to 11.5 hours.[5]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of Molidustat.

Table 1: Pharmacokinetic Parameters of Molidustat in Healthy Male Volunteers

| Parameter | Oral Administration (50 mg IR Tablet) | Intravenous Administration (25 mg) | Oral Administration (25 mg PEG Solution) |

|---|---|---|---|

| Absolute Bioavailability (F) | 59.0% | - | - |

| tmax (median, hours) | - | - | 0.375[5] |

| Cmax (mean) | - | - | - |

| AUC | - | - | - |

| Apparent t½ (hours) | 10.1[5] | 4.81[5] | 11.5[5] |

| CL/F (L/h) | 48.6[5] | - | - |

| Vz/F (L) | 707[5] | - | - |

| CL (L/h) | - | 28.7[5] | - |

| Vss (L) | - | 46.9[5] | - |

Data sourced from studies in healthy participants.[5] IR: Immediate Release, PEG: Polyethylene Glycol.

Table 2: Excretion of Molidustat and Metabolites

| Excretion Route | Unchanged Molidustat | Metabolite M-1 | Total Radioactivity |

|---|---|---|---|

| Renal | ~4% of dose[5] | ~85% of dose[5] | 90.7% of dose[5] |

| Fecal | ~6% of dose[5] | - | - |

| Total Recovery | - | - | 97.0% of dose [5] |

Experimental Protocols: Pharmacokinetic Studies

Mass Balance Study (Study 1)

-

Objective: To investigate the absorption, metabolism, and excretion of Molidustat.

-

Design: A single-center, open-label, non-randomized study.

-

Participants: 4 healthy male volunteers.

-

Intervention: A single oral dose of 25 mg [14C]-radiolabelled Molidustat (3.57 MBq) administered as a polyethylene glycol solution.[5]

-

Methodology: Blood, urine, and feces were collected for up to 10 days after administration.[6] Radioactivity in all samples was measured to determine the mass balance. Metabolite profiling was conducted on plasma, urine, and feces.[5]

Absolute Bioavailability Study (Study 2)

-

Objective: To determine the absolute bioavailability of oral Molidustat and to assess its pharmacodynamics.

-

Design: A single-center, open-label, randomized, two-part crossover study.

-

Participants: 16 healthy male volunteers in the bioavailability part.[5]

-

Intervention: Participants received a single 30-minute intravenous infusion of 25 mg Molidustat and a single oral dose of 50 mg Molidustat as an immediate-release tablet.[5]

-

Methodology: Plasma concentrations of Molidustat were measured at various time points after both oral and intravenous administration to calculate pharmacokinetic parameters and absolute bioavailability.[5]

Pharmacodynamics

Mechanism of Action

Molidustat is a reversible inhibitor of HIF-prolyl hydroxylase (HIF-PH), an enzyme that plays a key role in the oxygen-sensing pathway.[7][8] Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF-α).[2][9] This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2][9]

By inhibiting HIF-PH, Molidustat prevents the degradation of HIF-α, even in the presence of normal oxygen levels.[1] This leads to the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes.[2][10] A key target gene is erythropoietin (EPO), and its increased transcription leads to elevated endogenous EPO levels, which in turn stimulates erythropoiesis in the bone marrow.[1][2]

Dose-Response Relationship and Effects on Hematological Parameters

Clinical and preclinical studies have demonstrated a clear dose-dependent effect of Molidustat on endogenous EPO production.[9][11] In a first-in-man study, single oral doses of 12.5 mg and higher resulted in a significant increase in EPO levels in healthy volunteers.[11] Peak EPO levels were observed approximately 12 hours post-dose and returned to baseline within 24-48 hours.[11] This transient increase in EPO stimulates erythropoiesis, leading to increases in hemoglobin (Hb), hematocrit (HCT), and red blood cell (RBC) counts.[8][12]

In preclinical studies in rats and monkeys, oral administration of Molidustat resulted in a dose-dependent increase in EPO.[9] Long-term studies in patients with CKD have shown that Molidustat is effective in maintaining Hb levels within the target range.[10][12]

Effects on Iron Metabolism

In addition to stimulating EPO, HIF stabilization can influence iron metabolism. HIF-α has been shown to indirectly inhibit the expression of hepcidin, a key regulator of iron absorption and mobilization.[13][14] Lower hepcidin levels can lead to enhanced iron availability for erythropoiesis.[14] Studies in non-dialysis-dependent CKD patients showed that Molidustat treatment led to significantly lower hepcidin and ferritin levels compared to placebo.[14]

Pharmacodynamic Data Summary

Table 3: Effect of Single Oral Doses of Molidustat on EPO Levels in Healthy Volunteers

| Molidustat Dose | Geometric Mean Peak EPO (IU/L) | 90% Confidence Interval |

|---|---|---|

| Placebo | 14.8[11] | 13.0, 16.9[11] |

| 12.5 mg | - | - |

| 25 mg | - | - |

| 37.5 mg | - | - |

| 50 mg | 39.8[11] | 29.4, 53.8[11] |

Table 4: Effects of Molidustat on Hematological and Iron Parameters in CKD Patients

| Parameter | Patient Population | Molidustat Effect | Comparator |

|---|---|---|---|

| Hemoglobin (Hb) | Non-dialysis | Significant increase[14] | Placebo |

| Hemoglobin (Hb) | Dialysis | Maintained target levels[10] | Epoetin |

| Hepcidin | Non-dialysis | Significant decrease[14] | Placebo & ESAs |

| Ferritin | Non-dialysis | Significant decrease[14] | Placebo |

| Transferrin Saturation (TSAT) | Dialysis | Significant increase[14] | Placebo or ESAs |

Experimental Protocols: Pharmacodynamic Studies

First-in-Man Proof-of-Concept Study

-

Objective: To assess the pharmacokinetics, safety, tolerability, and effect on EPO levels of single oral doses of Molidustat.

-

Design: A single-center, randomized, single-blind, placebo-controlled, dose-escalation study.[11]

-

Participants: 59 healthy male volunteers (45 received Molidustat, 14 received placebo).[11]

-

Intervention: Single oral doses of 5, 12.5, 25, 37.5, or 50 mg of Molidustat administered as a PEG-based solution.[11]

-

Methodology: Plasma concentrations of Molidustat and endogenous EPO were measured at multiple time points. Safety and tolerability were assessed through monitoring of adverse events, vital signs, and laboratory parameters.[11]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Molidustat - Wikipedia [en.wikipedia.org]

- 5. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molidustat Approved for Nonregenerative Anemia: Dosing, Side Effects [cliniciansbrief.com]

- 8. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 10. karger.com [karger.com]

- 11. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmjopen.bmj.com [bmjopen.bmj.com]

- 14. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Molidustat Sodium: An In-depth Technical Guide to In Vitro Targets and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Molidustat sodium (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). This document details its primary targets, mechanism of action, quantitative in vitro data, and available information on its off-target effects. Detailed methodologies for key experiments are provided, along with visualizations of signaling pathways and experimental workflows to support further research and development.

Core Mechanism and Primary Targets

This compound is an orally active small molecule that mimics a hypoxic state at the cellular level even under normoxic conditions.[1][2][3] Its primary mechanism of action is the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[2][4] HIF-PHs are 2-oxoglutarate-dependent dioxygenases that play a crucial role in oxygen sensing within cells.[1] Under normal oxygen levels, HIF-PHs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α).[2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[5] By inhibiting HIF-PH enzymes, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[2] This activated HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, stimulating the transcription of proteins involved in erythropoiesis, such as erythropoietin (EPO).[2][3][4]

Quantitative In Vitro Data on Primary Targets

This compound has been shown to be a potent inhibitor of the three main HIF-prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3. The in vitro inhibitory activity is summarized in the table below.

| Target | IC50 (nM) | Assay Conditions |

| PHD1 (EGLN2) | 480 | Recombinant enzyme, 20 µM 2-oxoglutarate, 10 µM Fe2+, 2 mM ascorbate[5] |

| PHD2 (EGLN1) | 280 | Recombinant enzyme, 20 µM 2-oxoglutarate, 10 µM Fe2+, 2 mM ascorbate[5] |

| PHD3 (EGLN3) | 450 | Recombinant enzyme, 20 µM 2-oxoglutarate, 10 µM Fe2+, 2 mM ascorbate[5] |

Note: The IC50 values were found to be dependent on the concentration of the co-substrate 2-oxoglutarate in the reaction buffer. Lowering the 2-oxoglutarate concentration can increase the observed potency of the inhibitor.[5]

Signaling Pathway

The mechanism of action of this compound is centered on the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.

Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.

In Vitro Off-Target Effects

A key aspect of drug development is understanding the selectivity of a compound. This compound has been evaluated for its off-target activity in a broad panel of in vitro assays.

Selectivity Panel Screening

This compound (BAY 85-3934) was tested at a concentration of 10 µM in a comprehensive selectivity panel. This panel included:

-

67 radio-ligand binding assays for various receptors.

-

8 assays against related enzymes , including matrix metalloproteinases and other peptidases.

In this extensive screening, this compound did not show any significant activity (defined as >50% inhibition or stimulation) in any of the assays conducted.[5] This indicates a favorable selectivity profile for the inhibition of HIF-prolyl hydroxylases over a wide range of other potential biological targets.[1]

Activity Against Other 2-Oxoglutarate-Dependent Dioxygenases

While specific quantitative data is not publicly available, the lead profiling screen for this compound included other 2-oxoglutarate-dependent dioxygenases.[1] The favorable selectivity profile reported suggests a lack of significant inhibition of these other family members at therapeutic concentrations.[1]

Detailed Methodologies for Key Experiments

The following sections outline the protocols for key in vitro experiments used to characterize the activity of this compound.

HIF-Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD enzymes.

Principle: A biotinylated peptide corresponding to the oxygen-dependent degradation domain of HIF-1α (residues 556-574) is immobilized on a microplate.[5] Recombinant PHD enzyme is added along with necessary co-factors (Fe2+, ascorbate, and 2-oxoglutarate) and the test compound.[5] The hydroxylation of the peptide by the PHD enzyme is detected by the binding of a VBC (von Hippel-Lindau, Elongin B, Elongin C) complex, which is often labeled with a fluorescent tag (e.g., Europium) for detection via time-resolved fluorescence.[6]

Workflow Diagram:

Caption: Workflow for the in vitro HIF-PHD enzyme inhibition assay.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay is used to visually confirm the stabilization of HIF-1α protein in cells treated with this compound.

Principle: Cultured cells (e.g., HeLa) are treated with this compound for a specified duration.[7] Following treatment, the cells are lysed, and the total protein is extracted. It is critical to work quickly and use lysis buffers containing protease inhibitors to prevent the degradation of the stabilized HIF-1α.[5] The protein lysates are then separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Workflow Diagram:

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

HIF-Responsive Element (HRE) Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the stabilized HIF complex.

Principle: A cell line (e.g., A549) is stably transfected with a reporter gene construct.[1] This construct contains the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). When cells are treated with this compound, the stabilized HIF complex binds to the HREs and drives the expression of luciferase. The amount of luciferase produced is then quantified by adding a substrate and measuring the resulting luminescence, which is proportional to the HIF transcriptional activity.

Logical Relationship Diagram:

Caption: Logical flow of the HRE reporter gene assay.

Summary

This compound is a potent and selective inhibitor of the HIF-prolyl hydroxylase enzymes PHD1, PHD2, and PHD3. Its in vitro activity is characterized by the stabilization of HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes. Extensive in vitro screening has demonstrated a favorable selectivity profile, with no significant off-target activity observed in a broad panel of assays at a concentration of 10 µM. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of this compound and other HIF-PH inhibitors. This comprehensive in vitro profile supports its development as a targeted therapeutic agent.

References

- 1. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

Molidustat Sodium: A Technical Deep-Dive into its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Molidustat Sodium (BAY 85-3934) is a potent, orally bioavailable small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these key oxygen sensors, this compound stabilizes Hypoxia-Inducible Factors (HIFs), leading to the transcriptional activation of a host of genes that mediate physiological adaptation to hypoxia. The most well-characterized of these is erythropoietin (EPO), making this compound a promising therapeutic for anemia associated with chronic kidney disease (CKD).[1][2][3] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

II. Core Mechanism of Action: The HIF-1α Signaling Pathway

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and subsequently hydroxylated on specific proline residues by HIF-PH enzymes (also known as Prolyl Hydroxylase Domain enzymes, PHDs). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. This compound acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby initiating their transcription.[1]

Caption: The HIF-1α signaling pathway and the inhibitory action of this compound.

III. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound.

Table 1: Preclinical In Vitro Activity of Molidustat

| Parameter | PHD1 | PHD2 | PHD3 | HRE Reporter Assay | Source |

| IC₅₀ (nM) | 480 | 280 | 450 | - | [4] |

| EC₅₀ (µM) | - | - | - | 8.4 | [4] |

Table 2: Pharmacokinetic Properties of Molidustat in Humans

| Parameter | Value | Source |

| Oral Bioavailability | 59% | [5] |

| Time to Maximum Plasma Concentration (tₘₐₓ) | 0.25 - 0.75 hours | [6] |

| Terminal Half-life (t₁/₂) | 4.64 - 10.4 hours | [6] |

| Primary Route of Elimination | Renal (as M-1 glucuronide metabolite) | [5] |

Table 3: Summary of Phase 3 Clinical Trial Data in Non-Dialysis Dependent (NDD) CKD Patients with Anemia

| Study Population | Treatment Groups | Baseline Mean Hb (g/dL) | Mean Hb at Evaluation Period (g/dL) | Primary Outcome | Adverse Events | Source |

| ESA-Naïve | Molidustat (n=82) | 9.84 | 11.28 | Non-inferior to darbepoetin alfa | Similar incidence of TEAEs to control | [7] |

| Darbepoetin alfa (n=80) | 10.00 | 11.70 | [7] | |||

| Previously ESA-Treated | Molidustat (n=82) | 11.31 | 11.67 | Non-inferior to darbepoetin alfa | Similar incidence of TEAEs to control | [8] |

| Darbepoetin alfa (n=82) | 11.27 | 11.53 | [8] |

Table 4: Effects of Molidustat on Iron Metabolism Parameters in NDD-CKD Patients

| Parameter | Change with Molidustat | Source |

| Hepcidin | Decreased | [9][10][11][12][13] |

| Ferritin | Decreased | [9][12] |

| Serum Iron | Decreased | [9][12] |

| Transferrin Saturation (TSAT) | Decreased | [9][12] |

| Total Iron-Binding Capacity (TIBC) | Increased | [9][12] |

IV. Modulation of Other Cellular Pathways

While the induction of EPO is the primary therapeutic target for anemia, the stabilization of HIF-α by this compound influences a broader range of cellular processes.

A. Iron Metabolism

HIF-1α and HIF-2α play crucial roles in iron homeostasis.[10] Molidustat has been shown to modulate the expression of genes involved in iron absorption, transport, and storage. A key target is hepcidin, a peptide hormone that regulates iron availability. Molidustat treatment has been associated with a reduction in hepcidin levels, which is expected to increase iron mobilization from stores and enhance iron availability for erythropoiesis.[10][11] This is reflected in the observed changes in iron metabolism parameters in clinical studies (see Table 4).[9][12]

B. Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a potent angiogenic factor and a well-established HIF-1 target gene.[6][14] By stabilizing HIF-1α, Molidustat has the potential to upregulate VEGF expression, which could have implications in both physiological and pathological angiogenesis.

C. Glucose Metabolism

HIF-1 is a master regulator of cellular metabolism, promoting a shift towards anaerobic glycolysis by upregulating the expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., phosphoglycerate kinase-1).[14] Studies have suggested that Molidustat can restore metabolic dysfunction by increasing glucose metabolism.[15]

V. Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

A. HIF-Prolyl Hydroxylase (HIF-PH) Inhibition Assay (Biochemical)

This assay quantitatively measures the ability of a compound to inhibit the hydroxylation of a HIF-1α-derived peptide by recombinant HIF-PH enzymes.

Caption: Workflow for a biochemical HIF-PH inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare stock solutions of recombinant human PHD2, Fe(II)SO₄, L-ascorbic acid, 2-oxoglutarate (2OG), and a biotinylated peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574). Prepare serial dilutions of this compound.

-

Enzyme and Inhibitor Pre-incubation: In a microplate, combine PHD2, Fe(II), and L-ascorbic acid with varying concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the biotinylated HIF-1α peptide and 2OG to initiate the hydroxylation reaction.

-

Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at room temperature.

-

Detection: Stop the reaction and detect the extent of peptide hydroxylation. This can be achieved using various methods, such as an AlphaScreen assay that measures the binding of the hydroxylated peptide to the VHL-elongin B-elongin C (VBC) complex, or by direct measurement using mass spectrometry.[16]

-

Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

B. HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of stabilized HIF-1α protein in cell lysates by Western blotting.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renal expression of hypoxia inducible factor-1α in patients with chronic kidney disease: a clinicopathologic study from nephrectomized kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Erythropoietin ELISA Kit (EPO) (ab274397) | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Molidustat, a promising drug to minimize HF risk following heart attack in diabetics [medicaldialogues.in]

- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

Molidustat Sodium: A Preclinical Guide to HIF-Mediated Erythropoiesis

This technical guide provides an in-depth overview of the preclinical data for Molidustat Sodium (BAY 85-3934), a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Molidustat is under investigation for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization of HIF-α subunits. This, in turn, promotes the transcription of hypoxia-inducible genes, most notably erythropoietin (EPO), thereby stimulating the production of red blood cells.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of Molidustat's mechanism of action, preclinical efficacy, and pharmacokinetic profile.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF-α is hydroxylated by HIF-PH enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[1] this compound acts as a competitive inhibitor of HIF-PH, preventing this hydroxylation.[1] This stabilizes HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. The primary therapeutic effect stems from the upregulation of EPO gene expression in the kidneys and liver, which stimulates erythropoiesis in the bone marrow.[1][3]

Preclinical Efficacy in Animal Models

Molidustat has demonstrated robust erythropoietic effects in various preclinical animal models, including rats, cynomolgus monkeys, mice, and cats.[4][5][6] These studies have consistently shown a dose-dependent increase in endogenous EPO production, leading to elevated hemoglobin levels and hematocrit.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Pharmacodynamic Effects of Molidustat in Healthy Animals

| Species | Dose | Key Findings | Reference |

| Wistar Rats | 2.5 mg/kg, 5 mg/kg | Dose-dependent increase in EPO.[4] | [4] |

| Cynomolgus Monkeys | 0.5 mg/kg, 1.5 mg/kg | Significant EPO induction 7 hours post-administration. No adaptation of EPO response after repeated dosing.[4] | [4] |

| Healthy Cats | 5 mg/kg, 10 mg/kg daily | Significant increase in hematocrit by day 14. Hematocrit exceeded 60% in both groups, leading to discontinuation of treatment.[6][8] | [6][8] |

Table 2: Efficacy of Molidustat in Anemia Models

| Animal Model | Dose | Key Findings | Reference |

| Rat Model of CKD (Subtotal Nephrectomy) | 2.5 mg/kg, 5 mg/kg | Significantly increased packed cell volume.[4] | [4] |

| Mouse Model of CKD | Patient-equivalent dose | Resolved anemia and was associated with reduced levels of circulating FGF23.[5][9] | [5][9] |

Pharmacokinetic Profile

Preclinical studies have characterized the pharmacokinetic properties of Molidustat across several species, indicating its suitability for oral administration.

Table 3: Pharmacokinetic Parameters of Molidustat

| Species | Dose (IV) | AUCnorm (kg*h/L) | Clearance (L/h/kg) | Reference |

| Rat | 5 mg/kg | 1.3 | - | [10] |

| Dog | 3 mg/kg | 1.3 | - | [10] |

| Monkey | 1 mg/kg | 1.4 | - | [10] |

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the in vivo efficacy of Molidustat in a rodent model of renal anemia, based on published preclinical studies.[4]

1. Animal Model:

-

Species: Wistar rats are commonly used.[4]

-

Induction of Anemia: A model of chronic kidney disease-induced anemia is often created through subtotal nephrectomy.[4]

2. Treatment Groups:

-

Vehicle Control: Animals receive the vehicle solution (e.g., 0.5% carboxymethylcellulose).

-

Molidustat Groups: Multiple dose levels of this compound are administered (e.g., 2.5 mg/kg, 5 mg/kg).[4]

-

Comparator Group (Optional): A group treated with recombinant human EPO (rhEPO) can be included for comparison.[4]

3. Administration:

-

Molidustat is typically administered orally once daily via gavage.[4]

4. Sample Collection and Analysis:

-

Blood samples are collected at regular intervals (e.g., weekly) to monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts.

-

Plasma EPO concentrations are measured using methods like ELISA.

5. Endpoint:

-

At the end of the study period, animals are euthanized, and tissues (e.g., kidneys, liver, bone marrow) may be collected for further analysis.

Logical Relationship of Molidustat's Action

The therapeutic effect of Molidustat is based on a clear and logical cascade of events, from the inhibition of its target enzyme to the desired physiological outcome of increased red blood cell mass.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 5. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]

- 7. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

Molidustat Sodium: An In-depth Technical Guide to its In Vivo Efficacy in Rodent Models of Chronic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Molidustat Sodium (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), in rodent models of chronic kidney disease (CKD). This compound represents a novel therapeutic approach for the management of renal anemia, a common and debilitating complication of CKD. This document synthesizes key findings on its mechanism of action, efficacy in improving hematological parameters, and the experimental frameworks used to evaluate its therapeutic potential.

Core Mechanism of Action: HIF Pathway Stabilization

This compound's therapeutic effect is centered on its ability to inhibit HIF prolyl hydroxylase enzymes.[1] This inhibition prevents the degradation of the alpha subunit of hypoxia-inducible factors (HIFs), leading to their stabilization and accumulation even under normal oxygen conditions.[1] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A primary target gene is erythropoietin (EPO), which in turn stimulates erythropoiesis, the production of red blood cells.[1][2] This mechanism effectively mimics the body's natural response to hypoxia to counteract anemia.[1]

In Vivo Efficacy Data in Rodent CKD Models

This compound has demonstrated significant efficacy in correcting anemia in various rodent models of CKD. The following tables summarize the key quantitative findings from these studies.

Adenine-Induced CKD Mouse Model

This model induces CKD through the oral administration of adenine, which causes tubular crystallization and subsequent interstitial fibrosis and inflammation, leading to renal dysfunction and anemia.

Table 1: Efficacy of Molidustat in an Adenine-Induced CKD Mouse Model

| Parameter | CKD + Vehicle | CKD + Molidustat (20 mg/kg, i.p., every other day for 3 weeks) | Control | Reference |

| Hemoglobin (g/dL) | ~9.5 | ~14.0 | ~14.5 | [3],[4] |

| Hematocrit (%) | ~30 | ~45 | ~48 | [3],[4] |

| Red Blood Cell Count (10^6/µL) | ~6.5 | ~9.5 | ~10.0 | [3],[4] |

| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Elevated | Significantly Reduced vs. Vehicle | Normal | [3],[5] |

Note: Values are approximated from graphical data presented in the cited literature.

Table 2: Efficacy of Molidustat in an Adenine-Induced Renal Anemia Mouse Model

| Parameter | Adenine + Vehicle | Adenine + Molidustat (3 mg/kg/day, p.o. for 4 weeks) | Non-Adenine Control | Reference |

| Hematocrit (%) | 28.5 ± 1.0 | 44.3 ± 1.4 | Not Reported | [6],[7] |

| Serum EPO (pg/mL) | Not Significantly Different from Control | Significantly Increased vs. Vehicle and Control | Not Reported | [6] |

Data are presented as mean ± standard error of the mean.

5/6 Nephrectomy CKD Rat Model

This surgical model involves the removal of one kidney and the infarction of two-thirds of the contralateral kidney, leading to a reduction in renal mass and function, which results in anemia and hypertension.

Table 3: Efficacy of Molidustat in a 5/6 Nephrectomy CKD Rat Model

| Parameter | CKD + Vehicle | CKD + Molidustat (0.5-10 mg/kg, p.o., 5x weekly) | Reference |

| Hemoglobin | Decreased | Normalized | [8],[9] |

| Blood Pressure | Hypertensive | Normalized | [8],[9] |

| Erythropoietin (EPO) | Decreased | Increased dose-dependently to near-normal physiological ranges | [8],[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the core experimental protocols used in the cited studies.

Adenine-Induced CKD Mouse Model

This protocol is designed to induce chronic kidney disease and associated anemia in mice.

-

Animal Model: Typically, male C57BL/6J or female wild-type mice are used.[3],[6] Female mice are sometimes preferred as males can succumb to the renal disease more rapidly.[3]

-

CKD Induction: Mice are fed a diet containing adenine. A common protocol involves a "run-in" period with a 0.2% adenine diet for 4 weeks, followed by a maintenance period with a 0.15% adenine diet for the remainder of the study.[3],[4] Control animals receive a standard diet.

-

Molidustat Administration: Following the induction of CKD (e.g., after 12 weeks on the adenine diet), mice are treated with this compound or a vehicle control. Administration can be via intraperitoneal (i.p.) injection (e.g., 20 mg/kg every other day for 3 weeks) or oral gavage (p.o.) (e.g., 3 mg/kg daily for 4 weeks).[3],[6]

-

Sample Collection and Analysis: Blood samples are collected periodically to monitor complete blood counts (CBC), including hemoglobin, hematocrit, and red blood cell count.[3] At the end of the study, terminal blood is collected for serum analysis of EPO and blood urea nitrogen (BUN). Kidneys may be harvested for histological analysis.[3]

5/6 Nephrectomy CKD Rat Model

This surgical model is a well-established method for inducing progressive renal failure and is characterized by hypertension and anemia.

-

Animal Model: Male Wistar rats are commonly used for this model.[9],[10]

-

Surgical Procedure: The 5/6 nephrectomy is typically performed in a single surgery. Under anesthesia, the right kidney is removed. Subsequently, branches of the left renal artery are ligated to induce infarction of approximately two-thirds of the left kidney.[11] Sham-operated animals undergo a similar surgical procedure without the removal or ligation of renal tissue.

-

CKD Development: Following surgery, the rats are allowed to recover and develop symptoms of CKD, which can take several weeks. The development of hypertension and anemia is often confirmed before the initiation of treatment.[10]

-

Molidustat Administration: this compound is typically administered orally. Dosing regimens can vary, for example, once daily for several weeks (e.g., 0.5-5 mg/kg for 26 days).[8]

-

Efficacy Assessment: Key parameters for assessing efficacy include regular monitoring of hemoglobin levels, hematocrit, and blood pressure. Plasma EPO concentrations are also measured to confirm the mechanism of action.[9]

Conclusion

The in vivo data from rodent models of chronic kidney disease strongly support the efficacy of this compound in treating renal anemia. By stabilizing HIFs and subsequently increasing endogenous erythropoietin production, this compound effectively increases hemoglobin and hematocrit levels. Furthermore, in some models, it has been shown to have a beneficial effect on hypertension, a common comorbidity in CKD. The adenine-induced and 5/6 nephrectomy rodent models are robust and reproducible platforms for the continued investigation of HIF-PH inhibitors and their therapeutic potential in CKD. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical studies in this promising area of drug development.

References

- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 2. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]

- 3. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 10. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Molidustat Sodium effect on angiogenesis and vascularization

An In-depth Technical Guide to Molidustat Sodium's Effect on Angiogenesis and Vascularization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (BAY 85-3934) is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Primarily developed for the treatment of renal anemia, its mechanism of action inherently influences fundamental cellular processes, including angiogenesis and vascularization.[3][4] By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α subunits.[1] This activation of the HIF pathway results in the transcriptional upregulation of a suite of hypoxia-responsive genes, most notably Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[5] This guide provides a detailed examination of the molecular pathways, experimental evidence, and methodologies used to characterize the pro-angiogenic effects of Molidustat and other HIF-PH inhibitors.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the HIF-1α subunit is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent proteasomal degradation.[2][6]

This compound acts as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes.[7] This inhibition prevents HIF-1α hydroxylation, even in the presence of oxygen.[1] The stabilized HIF-1α subunit translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes.[8] This sequence activates the transcription of numerous genes involved in cellular adaptation to hypoxia, including those driving angiogenesis (e.g., VEGF) and erythropoiesis (e.g., erythropoietin, EPO).[3]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl hydroxylase inhibitors increase the production of vascular endothelial growth factor by periodontal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Role of Molidustat Sodium in Iron Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document elucidates the intricate mechanisms by which Molidustat Sodium, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, modulates iron homeostasis. It provides a comprehensive overview of the underlying signaling pathways, quantitative data from clinical investigations, and the methodologies employed in key studies.

Introduction: The HIF Pathway and a Novel Approach to Anemia

Anemia, particularly in the context of chronic kidney disease (CKD), is primarily characterized by insufficient production of erythropoietin (EPO) and disordered iron metabolism.[1] Traditional treatments with erythropoiesis-stimulating agents (ESAs) often require concurrent intravenous iron supplementation to be effective.[2] this compound (BAY 85-3934) represents a new class of oral therapeutics, the HIF-PH inhibitors, which offer a more physiological approach to managing anemia by stimulating endogenous EPO production and simultaneously improving iron availability for erythropoiesis.[3][4]

Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their rapid degradation.[4] this compound functions by inhibiting these PHD enzymes. This action mimics a hypoxic state, causing the stabilization and accumulation of HIF-α.[4][5] The stabilized HIF-α translocates to the nucleus, forms a heterodimer with HIF-β, and binds to hypoxia response elements (HREs) on target genes, initiating a coordinated transcriptional response that includes not only the EPO gene but also a suite of genes critical for iron absorption, transport, and mobilization.[1][6]

The Core Signaling Pathway of Molidustat's Action on Iron Metabolism

Molidustat's primary mechanism involves the stabilization of HIF-1α and HIF-2α.[7] While both are involved, HIF-2α appears to play the most prominent role in regulating genes associated with iron metabolism.[2][7] The activation of the HIF pathway by Molidustat orchestrates a multi-faceted improvement in iron utilization.

Key effects include:

-

Suppression of Hepcidin: HIF stabilization indirectly suppresses the expression of hepcidin, the master regulator of iron homeostasis.[1][8] This effect is now understood to be mediated by erythroferrone (ERFE), which is secreted by erythroblasts under EPO stimulation.[1] Lower hepcidin levels lead to increased iron release into the bloodstream.

-

Upregulation of Iron Exporters: HIF-2α directly upregulates the expression of ferroportin (FPN), the sole known cellular iron exporter, on the surface of enterocytes and macrophages.[2][7] This action enhances dietary iron absorption and the mobilization of iron from storage sites.

-

Enhanced Iron Transport: HIF-1α is involved in regulating crucial proteins for iron transport, including transferrin and the transferrin receptor.[2][7]

The diagram below illustrates this signaling cascade.

References

- 1. Iron Supplements Concomitant within Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitors in the Treatment of Chronic Kidney Disease Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis [frontiersin.org]

- 7. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Molidustat Sodium Dose-Response Curve Determination in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molidustat Sodium (BAY 85-3934) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] Its primary mechanism of action involves the inhibition of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), which are responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions.[1][3] By inhibiting these enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[2][3] Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of various target genes, including those involved in erythropoiesis, such as erythropoietin (EPO), and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[2][4] This application note provides a detailed protocol for determining the dose-response curve of this compound in a relevant cell culture model, using HIF-1α stabilization and VEGF secretion as key readouts. The human proximal tubule epithelial cell line, HK-2, is recommended due to its renal origin, which is a primary site of EPO production and relevant to Molidustat's therapeutic application in anemia associated with chronic kidney disease.[5]

Principle of the Assay

This protocol outlines a series of experiments to quantify the dose-dependent effects of this compound on a selected cell line. The workflow involves:

-

Culturing a suitable cell line (e.g., HK-2).

-

Treating the cells with a range of this compound concentrations.

-

Assessing cytotoxicity to determine the appropriate concentration range for the dose-response studies.

-

Quantifying the stabilization of intracellular HIF-1α using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Measuring the secretion of VEGF into the cell culture supernatant, also by ELISA.

-

Analyzing the data to generate dose-response curves and determine key parameters such as EC50.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-W747868 |

| HK-2 Cell Line | ATCC | CRL-2190 |

| Keratinocyte-SFM | Gibco | 17005042 |

| Epidermal Growth Factor (EGF) | Gibco | 10450013 |

| Bovine Pituitary Extract (BPE) | Gibco | 13028014 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Human HIF-1α ELISA Kit | Abcam | ab117996 |

| Human VEGF ELISA Kit | Thermo Fisher | MAN1000740 |

| LDH Cytotoxicity Assay Kit | Promega | G1780 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

Experimental Protocols

Cell Culture and Maintenance of HK-2 Cells

The human kidney proximal tubule cell line, HK-2, is a suitable in vitro model for studying the effects of this compound.[5]

-

Culture Medium: Keratinocyte-SFM supplemented with 5 ng/mL human recombinant Epidermal Growth Factor (EGF) and 0.05 mg/mL Bovine Pituitary Extract (BPE).

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for the experiments. Note that the final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (LDH Assay)

A cytotoxicity assay should be performed to determine the concentration range of this compound that does not cause significant cell death, ensuring that the observed effects on HIF-1α and VEGF are not due to toxicity.

-

Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with 0.1% DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

LDH Measurement: Follow the manufacturer's protocol for the LDH Cytotoxicity Assay Kit. Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate, add the LDH reaction mixture, and incubate at room temperature protected from light for 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

HIF-1α Stabilization Assay (ELISA)

This assay quantifies the intracellular levels of HIF-1α in response to this compound treatment.

-

Cell Seeding: Seed HK-2 cells in a 12-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of non-cytotoxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a vehicle control (0.1% DMSO) for 4-6 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using the extraction buffer provided with the HIF-1α ELISA kit.[2] It is crucial to work quickly and on ice to prevent HIF-1α degradation.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

-

ELISA Procedure: Follow the manufacturer's protocol for the Human HIF-1α ELISA Kit.[2] In brief:

-

Add equal amounts of total protein from each sample to the antibody-coated wells.

-

Incubate with the detection antibody.

-

Add the HRP-conjugated secondary antibody.

-

Add the TMB substrate and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve using the provided HIF-1α standards. Calculate the concentration of HIF-1α in each sample and normalize it to the total protein concentration.

VEGF Secretion Assay (ELISA)

This assay measures the amount of VEGF secreted into the cell culture medium following treatment with this compound.

-

Cell Seeding and Treatment: Follow the same procedure as for the HIF-1α stabilization assay, but incubate the cells with this compound for a longer period, typically 24 hours, to allow for VEGF protein synthesis and secretion.

-